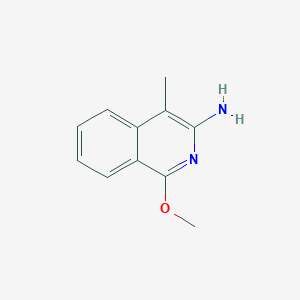

1-Methoxy-4-methylisoquinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

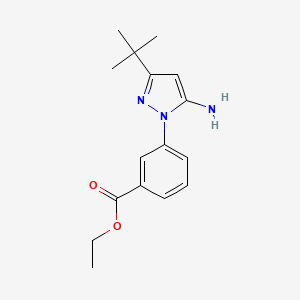

1-Methoxy-4-methylisoquinolin-3-amine is a research chemical with the CAS number 802888-50-2 . It has the chemical formula C11H12N2O and a molecular weight of 188.23 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-methylisoquinolin-3-amine can be represented by the SMILES notation: C1CC(CNC1)C2=CC3=C(C=C2)OCCO3 . This notation provides a way to represent the structure using a line notation for describing the connectivity of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-4-methylisoquinolin-3-amine include a boiling point of 362.5±37.0 °C (Predicted) and a density of 1.181±0.06 g/cm3 (Predicted) . The compound’s pKa (acid dissociation constant) is predicted to be 3.17±0.50 .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “1-Methoxy-4-methylisoquinolin-3-amine”, but unfortunately, the available information does not provide a detailed analysis of six to eight unique applications for this compound. The sources mention its availability for various research applications without specifying them .

Mécanisme D'action

Target of Action

1-Methoxy-4-methylisoquinolin-3-amine is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ), an endogenous substance with a broad spectrum of action in the brain Its parent compound, tiq, and its methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), have been studied extensively and are known to interact with various targets in the brain .

Mode of Action

Its parent compound, 1metiq, has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Biochemical Pathways

Its parent compound, 1metiq, is known to affect dopamine metabolism

Pharmacokinetics

Its chemical formula is c11h12n2o, and it has a molecular weight of 18823 g/mol

Result of Action

Its parent compound, 1metiq, has been shown to have neuroprotective properties

Propriétés

IUPAC Name |

1-methoxy-4-methylisoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBIVZONPJSIJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-methylisoquinolin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)